molecular formula C10H10ClFOS B14061636 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14061636
M. Wt: 232.70 g/mol
InChI Key: SPXAJKUDCBAKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a chloro group, a fluoro group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This is a common reaction where one functional group is replaced by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an alkane .

Scientific Research Applications

1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Chloro-1-(2-fluoro-4-(methylthio)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the context in which the compound is used .

Properties

Molecular Formula

C10H10ClFOS

Molecular Weight

232.70 g/mol

IUPAC Name

1-chloro-1-(2-fluoro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10ClFOS/c1-6(13)10(11)8-4-3-7(14-2)5-9(8)12/h3-5,10H,1-2H3

InChI Key

SPXAJKUDCBAKDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)F)Cl

Origin of Product

United States

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